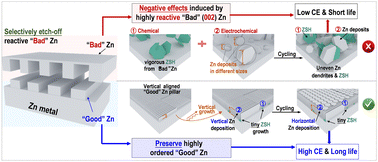Selectively etching-off the highly reactive (002) Zn facet enables highly efficient aqueous zinc-metal batteries†
Energy & Environmental Science Pub Date: 2023-11-24 DOI: 10.1039/D3EE02522E
Abstract
Due to their high safety, considerable capacity, environmental friendliness and low price, aqueous zinc metal batteries (AZMBs) show promising prospects in promoting future global electrification. However, the high reactivity of zinc (Zn) in aqueous electrolytes leads to dendrite growth and water-induced side reactions, which in turn lead to poor stability and low reversibility of Zn, greatly limiting the practical application of AZMBs. In this work, we originally found that selectively etching-off the reactive (002) Zn facet within common Zn foil would effectively passivate zinc-metal, consequently suppress the formation of dendritic Zn and water-induced byproducts, and finally remarkably enhance Zn-metal's stability and reversibility. As a result, the average coulombic efficiency (CE) of the etched Zn during ultra-long cycling (4500 cycles) is improved to a high level of 99.94% even under an aggressive condition of 10 mA cm−2. The NH4V4O10//Zn pouch-cell based on etched Zn delivers a high specific capacity of 317.3 mA h g−1 and preserves 85.2% of its capacity even after 350 cycles. A more practical 0.124 A h NH4V4O10//Zn pouch-cell with a high capacity retention of 91.23% after 80 cycles is also achieved. We believe that the method reported in this work will bring new insight into enhancing Zn-metal's stability and reversibility, and accelerate the commercialization of AZMBs.


Recommended Literature
- [1] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models
- [2] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [3] Back matter
- [4] Pharmacokinetics of Agelastatin A in the central nervous system
- [5] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [6] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [7] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [8] Foods and drugs analysis
- [9] Post-assembly modification of polymeric composite membranes using spin drying for fuel cell applications†
- [10] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†

Journal Name:Energy & Environmental Science
Research Products
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5









